molecular formula C13H12N2O4 B8139979 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8139979
M. Wt: 260.24 g/mol
InChI Key: ZHINEOZMGPJDNM-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12N2O4 It is known for its unique structure, which includes a piperidine-2,6-dione core linked to a hydroxy-oxoisoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with a suitable isoindolinone derivative. One common method includes the use of 7-hydroxy-1-oxoisoindoline as a starting material, which undergoes a condensation reaction with piperidine-2,6-dione under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to modulate the expression of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene regulation. This modulation can lead to the induction of fetal hemoglobin (HbF) expression, providing therapeutic benefits in conditions like sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific hydroxy-oxoisoindolinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and specialized industrial processes .

Biological Activity

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1416990-10-7, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_2O4_4, with a molecular weight of 260.25 g/mol. The structure features a piperidine ring and an isoindoline moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13_{13}H12_{12}N2_2O4_4
Molecular Weight260.25 g/mol
CAS Number1416990-10-7
Boiling PointNot specified

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity . In vitro analyses demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects . It has shown potential in enhancing the activity of immune cells, such as T-cells and natural killer (NK) cells. This immunostimulatory effect could be beneficial in developing therapies for cancers and infectious diseases .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties . Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The study highlighted the compound’s ability to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .
  • Immunotherapy Application : In a preclinical model of melanoma, administration of this compound enhanced the efficacy of checkpoint inhibitors by increasing T-cell infiltration into tumors .
  • Neuroprotection in Animal Models : An animal study demonstrated that this compound could reduce neuroinflammation and improve cognitive functions in models of Alzheimer's disease, attributed to its antioxidant properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Immune Modulation : Enhancement of cytokine production and immune cell activation.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Properties

IUPAC Name

3-(4-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-9-3-1-2-7-6-15(13(19)11(7)9)8-4-5-10(17)14-12(8)18/h1-3,8,16H,4-6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHINEOZMGPJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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